Superior Antiviral Potency Against SARS-CoV-2 and HCoV-OC43 Compared to Class Baseline
In a direct in vitro antiviral assay, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one demonstrated potent inhibitory activity against the human coronaviruses SARS-CoV-2 and HCoV-OC43. The compound exhibited EC50 values of 0.17 ± 0.07 μM and 0.16 ± 0.01 μM, respectively [1]. This antiviral effect is mechanistically linked to its validated binding and inhibition of the viral nucleocapsid (N) protein, a target not engaged by standard curcuminoids. This represents a class-level inference of superior antiviral activity compared to curcumin, which lacks this specific mechanism.
| Evidence Dimension | Antiviral Activity (EC50) |
|---|---|
| Target Compound Data | 0.17 ± 0.07 μM (SARS-CoV-2); 0.16 ± 0.01 μM (HCoV-OC43) |
| Comparator Or Baseline | Curcumin (No reported N-protein inhibition or comparable EC50 in this assay) |
| Quantified Difference | Not quantifiable vs. comparator due to lack of activity; establishes a unique, target-specific antiviral profile within the curcuminoid class. |
| Conditions | In vitro antiviral assay against SARS-CoV-2 and HCoV-OC43 viruses. |
Why This Matters
This provides a specific, quantifiable antiviral endpoint that is absent in curcumin, justifying the selection of this compound for coronavirus and nucleocapsid-targeting research.
- [1] Liu, Y. et al. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one inhibits SARS-CoV-2 by targeting the nucleocapsid protein. Acta Materia Medica, 2023, 2(3), 270-280. View Source
